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molecular formula C16H11BrN4 B8454282 6-((6-Bromoimidazo[1,2-a]pyrimidin-3-yl)methyl)quinoline

6-((6-Bromoimidazo[1,2-a]pyrimidin-3-yl)methyl)quinoline

Cat. No. B8454282
M. Wt: 339.19 g/mol
InChI Key: IIOMIXQUKPORSZ-UHFFFAOYSA-N
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Patent
US08497368B2

Procedure details

A solution of 2-chloro-3-(quinolin-6-yl)propanal (1.0 g, 2.54 mmol) and 5-bromopyrimidin-2-amine (0.53 g, 3.05 mmol) in 2-methyl-butan-2-ol (10 mL) was stirred at 135° C. for 12 h. After cooling, the solvent was removed in vacuo and the residue was purified by flash chromatography in silica gel eluting with a CH2Cl2/MeOH gradient to afford a mixture of the title compound and 6-(6-bromo-imidazo[1,2-a]pyrimidin-2-ylmethyl)quinoline (250 mg, 29%) as brown solid. LCMS (method E): [MH]+=339/341, tR=3.51 min.
Name
6-(6-bromo-imidazo[1,2-a]pyrimidin-2-ylmethyl)quinoline
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(CC1C=C2C(=CC=1)N=CC=C2)C=O.BrC1C=NC(N)=NC=1.[Br:24][C:25]1[CH:26]=[N:27][C:28]2[N:29]([CH:31]=[C:32]([CH2:34][C:35]3[CH:36]=[C:37]4[C:42](=[CH:43][CH:44]=3)[N:41]=[CH:40][CH:39]=[CH:38]4)[N:33]=2)[CH:30]=1>CC(O)(CC)C>[Br:24][C:25]1[CH:26]=[N:27][C:28]2[N:33]([C:32]([CH2:34][C:35]3[CH:36]=[C:37]4[C:42](=[CH:43][CH:44]=3)[N:41]=[CH:40][CH:39]=[CH:38]4)=[CH:31][N:29]=2)[CH:30]=1

Inputs

Step One
Name
6-(6-bromo-imidazo[1,2-a]pyrimidin-2-ylmethyl)quinoline
Quantity
250 mg
Type
reactant
Smiles
BrC=1C=NC=2N(C1)C=C(N2)CC=2C=C1C=CC=NC1=CC2
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC(C=O)CC=1C=C2C=CC=NC2=CC1
Name
Quantity
0.53 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography in silica gel eluting with a CH2Cl2/MeOH gradient
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)C(=CN2)CC=2C=C1C=CC=NC1=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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